r-Omeprazole

Descripción

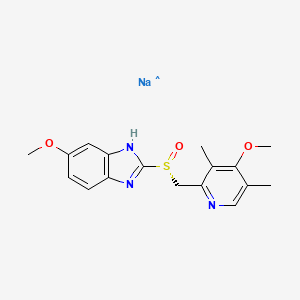

Structure

3D Structure of Parent

Propiedades

InChI |

InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m1./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAJOLFRLWQQQL-GJFSDDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161796-77-6 | |

| Record name | 1H-Benzimidazole, 6-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161796-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Research and Analytical Methodologies for R Omeprazole

Synthesis and Separation of Enantiomers

The production of enantiomerically pure chiral compounds like this compound often relies on asymmetric synthesis or resolution of racemic mixtures. Asymmetric synthesis techniques, such as enantioselective oxidation of sulfides, are employed to create chiral sulfoxides whiterose.ac.uke3s-conferences.org. For omeprazole (B731), methods involving chiral catalysts, like titanium-tartrate based systems, have been developed for the asymmetric oxidation of the precursor sulfide (B99878) to yield the desired enantiomer with high enantiomeric excess (ee) whiterose.ac.uke3s-conferences.org.

Resolution of racemic omeprazole can be achieved through various chiral separation techniques. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method. CSPs, such as those based on polysaccharide derivatives (e.g., Chiralpak AD) or proteins, exploit differential interactions with the enantiomers to achieve separation mdpi.comscielo.brscielo.brbanglajol.info. Capillary Electrophoresis (CE) employing chiral selectors, like cyclodextrins or albumin, also provides effective enantiomeric separation mdpi.comscielo.brscielo.br.

Table 1: Common Chiral Stationary Phases (CSPs) and Selectors for Omeprazole Enantiomer Separation

| Technique | Stationary Phase/Selector | Key Reference(s) |

| HPLC | Chiralpak AD | scielo.brscielo.br |

| HPLC | Chiralcel OD-H | banglajol.info |

| CE | Sulfated β-cyclodextrin | scielo.brscielo.br |

| CE | Human Serum Albumin (HSA) | nih.govmdpi.com |

| HPLC | AGP-based column | mdpi.com |

Enantioselective Binding to Plasma Proteins

The interaction of drug enantiomers with plasma proteins, such as α1-acid glycoprotein (B1211001) (AGP) and human serum albumin (HSA), is a crucial aspect of their pharmacokinetic behavior and can be enantioselective nih.govmdpi.com. Studies have investigated the binding affinities of omeprazole enantiomers to these proteins. For instance, research using AGP-based chiral stationary phases indicated that the S-enantiomers of omeprazole and rabeprazole (B1678785) exhibited higher binding affinity to AGP mdpi.com. Conversely, other studies exploring binding to HSA have shown that this compound can have higher binding constants compared to S-Omeprazole under specific conditions nih.gov. These differential binding characteristics can influence the free fraction of the drug available for pharmacological activity and metabolism.

Table 2: Enantioselective Binding of Omeprazole Enantiomers to Plasma Proteins

| Protein | Enantiomer | Binding Affinity (logK) | Key Reference(s) |

| AGP | S-Omeprazole | Higher | mdpi.com |

| AGP | This compound | Lower | mdpi.com |

| HSA | This compound | Higher | nih.gov |

| HSA | S-Omeprazole | Lower | nih.gov |

Note: logK values are relative comparisons based on reported binding affinities.

Metabolic Differences and Chemical Stability

The metabolism of omeprazole enantiomers by cytochrome P450 (CYP) enzymes plays a significant role in their pharmacokinetic profiles wikipedia.orgnih.govacs.org. Research indicates that this compound undergoes more rapid metabolism than S-Omeprazole (esomeprazole), particularly via CYP2C19 wikipedia.orgnih.govacs.org. CYP2C19 preferentially hydroxylates this compound, leading to a higher intrinsic clearance and potentially shorter plasma half-life compared to esomeprazole (B1671258) nih.govacs.org. In contrast, S-Omeprazole is more resistant to CYP2C19 metabolism and is primarily metabolized by CYP3A4 nih.govacs.org. This difference in metabolic stability contributes to the greater bioavailability and sustained plasma exposure observed with esomeprazole in certain patient populations nih.gov.

Furthermore, this compound has been shown to exhibit higher inhibitory potency against CYP2C9 and CYP2C19 activities compared to its S-isomer drugbank.com. This suggests potential differences in drug-drug interaction profiles between the enantiomers.

Table 3: Differential Metabolism of Omeprazole Enantiomers by Cytochrome P450 Enzymes

| Enantiomer | Primary Metabolizing Enzyme(s) | Key Metabolic Pathway | Relative Metabolic Stability | Key Reference(s) |

| This compound | CYP2C19 | Hydroxylation | Lower | wikipedia.orgnih.govacs.org |

| S-Omeprazole | CYP3A4 | Oxidation (Sulfone) | Higher | nih.govacs.org |

| This compound | CYP2C19 | Hydroxylation | Higher intrinsic clearance | nih.govacs.org |

| S-Omeprazole | CYP2C19 | Hydroxylation | Lower intrinsic clearance | nih.govacs.org |

Note: CYP2C19 also metabolizes S-Omeprazole, but to a lesser extent than this compound.

Omeprazole, in general, is known for its instability in acidic environments, a property that necessitates the use of enteric-coated formulations researchgate.netindexcopernicus.com. While specific stability studies focusing solely on this compound in isolation are less common, its inherent chemical lability in acidic conditions is a characteristic shared with the racemic mixture and its S-enantiomer.

Conclusion

Diastereomeric Analysis

The stereochemistry of this compound is further complicated by another element of chirality known as atropisomerism. This phenomenon arises from hindered rotation around a single bond, creating stereoisomers that can be isolated. nih.gov In omeprazole, restricted rotation occurs around the bond connecting the pyridine (B92270) and benzimidazole rings, leading to an axis of chirality. nih.gov This axial chirality, designated as P (plus) or M (minus) for helicity, combines with the central chirality at the sulfur atom (R or S) to create diastereomeric pairs. acs.orgnih.gov

Identification and Characterization of Diastereomeric Pairs (R,P)/(S,M) and (R,M)/(S,P)

The combination of the chiral sulfur center (R/S) and the chiral axis (P/M) results in the formation of two pairs of diastereomers. nih.gov

The first pair of enantiomers is (R,P) and (S,M).

The second pair of enantiomers, which are diastereomers of the first pair, is (R,M) and (S,P).

These diastereomers can be separated and characterized using chiral chromatography techniques. epo.orgnih.gov The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP). nih.govglobalresearchonline.net For omeprazole, cellulose-based chiral columns, such as Chiralcel OD-H, have proven effective in resolving the enantiomers and, by extension, the underlying diastereomers. nih.govresearchgate.net

Computational studies have explored the conformational spaces and energy differences between these diastereomers. A detailed analysis revealed significant energy differences between the (S,M) and (S,P) diastereomers, highlighting the impact of this atropisomerism on the molecule's preferred conformation. nih.gov The separation of these isomers is not merely an academic exercise; it is crucial for ensuring the stereochemical purity of the final drug substance. Methods involving the use of chiral auxiliary agents, like (+)-fenchyl chloromethyl ether, can be employed to form diastereomeric derivatives that are then separated, often by fractional crystallization, before the auxiliary is removed to yield the single enantiomer. epo.org

Absolute Configuration Determination Methodologies

Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is a fundamental aspect of stereochemistry. For this compound, the definitive method for establishing its absolute configuration has been X-ray crystallography, often performed on a derivative of the molecule. google.comgoogle.comuff.br

X-ray Crystallographic Studies of this compound Derivatives

The absolute configuration of the enantiomers of omeprazole was conclusively determined through an X-ray crystallographic study of an N-alkylated derivative of the (+)-enantiomer. google.comgoogle.comgoogle.com This seminal work established that the (+)-enantiomer possesses the (R) configuration at the chiral sulfur atom, while the (-)-enantiomer has the (S) configuration. google.comgoogle.com

Enantioselective Synthesis Strategies

The synthesis of this compound fundamentally relies on achieving high enantiomeric purity, typically requiring an enantiomeric excess (ee) of over 99% to meet pharmacopeial standards e3s-conferences.orgtandfonline.com. Several strategies have been developed to achieve this, primarily revolving around the asymmetric oxidation of the prochiral sulfide (B99878) precursor to the chiral sulfoxide (B87167) e3s-conferences.orgscispace.comresearchgate.net.

Transition Metal Catalysis: This approach commonly utilizes chiral transition metal complexes, particularly those involving titanium, vanadium, and iron, in conjunction with chiral ligands. A prominent example is the titanium-mediated oxidation using cumene (B47948) hydroperoxide (CHP) in the presence of chiral tartrate ligands, such as (S,S)-diethyl tartrate [(S,S)-DET] e3s-conferences.orgresearchgate.netgoogle.com. Other catalytic systems explored include chiral vanadium-salan complexes and titanium complexes with macrocyclic ligands, which have demonstrated high yields and enantioselectivities e3s-conferences.orgtandfonline.comorganic-chemistry.org. For instance, a titanium complex with a hexa-aza-triphenolic macrocycle ligand has been reported to yield esomeprazole (S-omeprazole) with 99.6% ee tandfonline.com. Similarly, (R)-6,6′-Diphenyl-BINOL in combination with Ti(O-i-Pr)₄ has been employed for the asymmetric oxidation of sulfides, achieving up to 90% ee for model compounds scispace.comias.ac.in.

Biocatalysis/Enzymatic Oxidation: Enzymatic methods offer a greener alternative, utilizing enzymes like Baeyer-Villiger monooxygenases (BVMOs) or prazole sulfide monooxygenase (AcPSMO) to catalyze the enantioselective oxidation of the thioether precursor e3s-conferences.orgscientificupdate.comacs.orgacsgcipr.org. These methods often employ cofactor regeneration systems (e.g., using formate (B1220265) dehydrogenase) to improve efficiency and sustainability. Directed evolution techniques have been instrumental in enhancing enzyme activity and selectivity, leading to high enantiomeric excesses and reduced impurities scientificupdate.com.

Chiral Reagents: While less common for large-scale industrial synthesis of this compound due to cost and stoichiometry, chiral reagents such as chiral oxaziridines have also been explored for the enantioselective oxidation of sulfides e3s-conferences.orglibretexts.org.

Novel Reaction Pathways for Omeprazole Synthesis

Convergent Synthesis: Strategies that assemble the molecule from pre-formed benzimidazole and pyridine fragments are common. One approach involves the reaction of 5-methoxythiobenzimidazole with a Grignard reagent derived from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine scispace.com.

One-Pot Procedures: Streamlining the synthesis by performing multiple steps sequentially without isolating intermediates can significantly reduce processing time, solvent usage, and waste generation. For example, the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride has been optimized using a one-pot method, improving productivity and reducing solvent consumption researchgate.net.

Green Chemistry Approaches: The development of environmentally benign synthetic routes is a continuous endeavor. This includes the use of greener solvents, more efficient catalysts, and processes that minimize hazardous byproducts. For instance, the use of Keggin-type heteropolyacids like H₃PW₁₂O₄₀ with H₂O₂ has been reported as an economical and selective oxidation method for the final step of omeprazole synthesis under environmentally friendly conditions ijcce.ac.ir.

Preparation and Characterization of Key Intermediates

The synthesis of this compound involves several critical intermediate compounds, with the pyridine and benzimidazole moieties being fundamental building blocks.

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride: This pyridine derivative is a crucial electrophilic component for coupling with the benzimidazole moiety. Its synthesis typically involves the chlorination of 4-methoxy-3,5-dimethyl-2-pyridinemethanol. Common chlorinating agents include thionyl chloride (SOCl₂) or triphosgene (B27547) researchgate.netgoogle.comprepchem.comchemicalbook.comgoogle.comgoogle.com. For example, reacting 4-methoxy-3,5-dimethyl-2-pyridinemethanol with thionyl chloride in dichloromethane (B109758) yields the desired hydrochloride salt prepchem.comchemicalbook.com. Optimized procedures aim for high yields, often exceeding 96% google.com.

5-Methoxy-2-mercapto-1H-benzimidazole (or related thioether precursors): This benzimidazole derivative serves as the nucleophilic component that couples with the pyridine intermediate to form the thioether linkage. Various synthetic routes exist for its preparation, often starting from substituted anilines or related precursors.

Characterization of Intermediates: Comprehensive characterization is vital to ensure the purity and identity of these intermediates. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the connectivity of atoms.

Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in identification.

High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification of impurities.

Infrared (IR) and Raman Spectroscopy: Useful for identifying functional groups and confirming molecular structure researchgate.neteurofins.comamericanpharmaceuticalreview.com.

Elemental Analysis (CHN): Confirms the empirical formula researchgate.neteurofins.com.

Process Optimization Techniques

Optimizing the synthetic process for this compound is crucial for achieving cost-effectiveness, high yields, purity, and scalability.

In-line Spectroscopic Monitoring (e.g., Raman Spectroscopy)

Process Analytical Technology (PAT) plays a significant role in modern pharmaceutical manufacturing, enabling real-time monitoring and control of critical process parameters (CPPs) arborpharmchem.comthermofisher.comthermofisher.comsigmaaldrich.com. In-line Raman spectroscopy is a particularly powerful tool for this purpose. It allows for non-destructive, real-time analysis of reaction components, providing valuable insights into reaction progress, conversion, and impurity formation researchgate.netacs.orgfigshare.comacs.orgacs.org.

Monitoring Reaction Progress: Raman spectroscopy can quantitatively monitor the disappearance of starting materials and the appearance of products and intermediates during the synthesis of omeprazole researchgate.netacs.org. By developing predictive models (e.g., Partial Least Squares - PLS regression), the concentration of each component in the reaction mixture can be accurately determined in real-time researchgate.netfigshare.com.

Process Control: This real-time data enables immediate adjustments to reaction conditions, leading to improved consistency, reduced batch failures, and enhanced process understanding. It can also be integrated into feedback control loops for automated production researchgate.netthermofisher.comsigmaaldrich.com.

Characterization: Prior to in-line monitoring, reaction components are often characterized off-line using Raman, NMR, and LC-SPE/NMR methodologies to build robust calibration models researchgate.netacs.orgfigshare.com.

Yield Enhancement and Efficiency Improvements in Synthetic Routes

Catalyst Optimization: Fine-tuning the catalyst system, including the choice of metal, chiral ligand, and reaction conditions (temperature, solvent, oxidant concentration), is critical for achieving high yields and enantioselectivities in asymmetric oxidation steps e3s-conferences.orgscispace.comresearchgate.netorganic-chemistry.orgias.ac.in.

Reaction Condition Optimization: Precise control over temperature, pressure, reaction time, and reagent stoichiometry can significantly impact yield and minimize side reactions, such as over-oxidation to sulfones researchgate.netarborpharmchem.comazom.com.

Continuous Manufacturing: Transitioning from batch to continuous flow processes can offer advantages in terms of consistent quality, shorter production times, reduced waste, and improved scalability arborpharmchem.comdrreddys.com.

Green Chemistry Principles: Adopting sustainable practices, such as using environmentally friendly solvents and reducing waste generation, not only benefits the environment but can also lead to cost savings and improved process economics drreddys.compharmafeatures.com.

Process Intensification: Techniques like high-temperature and high-pressure reactions can accelerate reaction rates and increase yields, thereby reducing production time and costs drreddys.com.

Data Table: Representative Yields and Enantioselectivities in Asymmetric Sulfoxidation

| Method/Catalyst System | Oxidant | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Titanium/DET (Sharpless-type) | CHP | 55-85 | >99.5 | e3s-conferences.orgresearchgate.net |

| Chitosan@Vanadium complex supported on silica (B1680970) | H₂O₂ | 95 | 68 | e3s-conferences.org |

| Chitosan@Vanadium complex supported on silica (optimized) | H₂O₂ | 90.0 | 82.1 | e3s-conferences.org |

| Baeyer-Villiger Monooxygenase (BVMO) | O₂ / NADPH | 87 | >99 | e3s-conferences.orgacs.org |

| Titanium complex with hexa-aza-triphenolic macrocycle ligand | H₂O₂ | 72 | 99.6 | tandfonline.com |

| (R)-6,6′-Diphenyl-BINOL / Ti(O-i-Pr)₄ | 70% aq. TBHP | up to 81 | up to 90 | scispace.comias.ac.in |

| Iron-catalyzed asymmetric oxidation | (specific oxidant) | (not specified) | >94 | researchgate.net |

Note: CHP = Cumene hydroperoxide; DET = Diethyl tartrate; TBHP = tert-Butyl hydroperoxide; H₂O₂ = Hydrogen peroxide.

Compound List:

this compound

Omeprazole

Esomeprazole

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

4-methoxy-3,5-dimethyl-2-pyridinemethanol

5-Methoxy-2-mercapto-1H-benzimidazole

Pyrmetazole (Omeprazole sulfide precursor)

Methyl p-tolyl sulfoxide

5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole (Omeprazole structure)

3,5-Dimethyl-4-nitropyridine-1-oxide

3,5-Dimethyl-4-methoxypyridine-1-oxide

2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine

5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)-methyl]thio]-1H-benzimidazole

(S)-(-)-Methyl p-bromophenyl sulfoxide

(S)-omeprazole

(R)-omeprazole

Molecular Mechanism of Action: Focus on Enantiomeric Contributions

Non-Canonical Protein Interactions and Complex Formation

Omeprazole (B731), a widely prescribed proton pump inhibitor (PPI), operates by selectively inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells, thereby blocking the final step of gastric acid secretion. Omeprazole is a chiral molecule, existing as a racemic mixture of its R- and S-enantiomers. While both enantiomers are converted to achiral sulfenamide (B3320178) derivatives in the acidic environment of the parietal cell canaliculus, research indicates that their metabolic pathways and pharmacokinetic profiles exhibit stereoselectivity, influencing their in-vivo behavior and efficacy. Specifically, the S-enantiomer (esomeprazole) generally demonstrates greater metabolic stability compared to the R-enantiomer, leading to higher bioavailability and more prolonged plasma exposure in many individuals acs.orgpharmgkb.orgnih.govnih.gov. This difference in metabolism, rather than a difference in direct pharmacological action on the proton pump itself, is the primary driver behind the development of single-enantiomer PPIs like esomeprazole (B1671258) nih.govnih.gov. The direct inhibitory action of omeprazole on the H+/K+-ATPase is understood to be mediated by the formation of a covalent bond with cysteine residues within the enzyme's active site, a process that is not inherently stereoselective once the drug is activated to its sulfenamide form nih.govwikipedia.org.

Mechanisms of Stable Protein-Omeprazole Complex Formation

The therapeutic efficacy of omeprazole stems from its ability to form a stable, covalent complex with the H+/K+-ATPase enzyme, effectively inactivating it. This process is initiated in the highly acidic environment of the gastric parietal cell's secretory canaliculus. Omeprazole, a weak base, accumulates in this acidic compartment where it undergoes a pH-dependent activation.

Protonation and Activation: In the acidic milieu (pH < 4), omeprazole is protonated. This protonation facilitates the rearrangement of the molecule, leading to the formation of a reactive sulfenamide intermediate hyphadiscovery.comresearchgate.netnih.govdrugbank.comresearchgate.netjnmjournal.org. This activated species is a potent electrophile.

Covalent Binding to Cysteine Residues: The sulfenamide intermediate then reacts with specific cysteine residues located on the alpha subunit of the H+/K+-ATPase enzyme wikipedia.orgdrugbank.comjnmjournal.orgnih.govresearchgate.net. This reaction involves the formation of a covalent bond, typically a disulfide bond, between the sulfur atom of the omeprazole sulfenamide and the thiol group (-SH) of the cysteine residue hyphadiscovery.comdrugbank.comresearchgate.netjnmjournal.orgnih.gov.

Irreversible Inhibition: This covalent linkage irreversibly inactivates the H+/K+-ATPase, preventing it from pumping protons (H+) and thus inhibiting gastric acid secretion. The stability of this complex is a key feature, as the duration of the drug's effect extends far beyond its plasma half-life researchgate.netnih.govdrugbank.com.

While the direct covalent binding mechanism is not inherently stereoselective for the activated sulfenamide form, the enantiomers of omeprazole do exhibit differential pharmacokinetic properties due to stereoselective metabolism by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 acs.orgpharmgkb.orgnih.gov. This leads to differences in plasma concentrations and systemic exposure between R-omeprazole and S-omeprazole, with S-omeprazole (esomeprazole) generally showing higher bioavailability and less inter-individual variability acs.orgpharmgkb.orgnih.govnih.gov.

Table 1: Omeprazole Binding Sites on H+/K+-ATPase

| Cysteine Residue | Transmembrane Segment Location | Binding Reversibility (with Glutathione) | Primary Role in Inhibition |

| Cys813 | Between TM5 and TM6 | Reversible | Primary inhibition site |

| Cys892 | Between TM7 and TM8 | Reversible | Contributes to binding |

Table 2: Comparative Metabolic Stability and Pharmacokinetic Differences of Omeprazole Enantiomers

| Enantiomer | Primary Metabolic Enzymes | Metabolic Stability | Plasma Exposure | Inter-individual Variability |

| This compound | CYP2C19, CYP3A4 | Lower | Lower | Higher |

| S-Omeprazole | CYP2C19, CYP3A4 | Higher | Higher | Lower |

Enantioselective Metabolism of Omeprazole: Insights into R Omeprazole Biotransformation

Differential Metabolism by Cytochrome P450 Isoforms

Role of CYP2C19 in R-Omeprazole Hydroxylation

CYP2C19 plays a crucial role in the hydroxylation of this compound, predominantly at the C-5 position of the pyridine (B92270) ring, yielding 5-hydroxy-R-omeprazole researchgate.netacs.orgacs.orgnih.gov. Studies indicate that CYP2C19 is highly efficient in metabolizing this compound via this hydroxylation pathway researchgate.netacs.orgnih.govdrugbank.com. In extensive metabolizers (EMs) of CYP2C19, the clearance of this compound is significantly higher due to this prominent CYP2C19-mediated hydroxylation ucsc.eduwikipedia.org. Computational studies suggest that CYP2C19 preferentially hydroxylates this compound, leading to a more hydrophilic metabolite that can be readily excreted acs.org. The intrinsic clearance (CLint) for the formation of the hydroxy metabolite from this compound via CYP2C19 is considerably higher than that from S-omeprazole drugbank.com. Specifically, CYP2C19 is estimated to be responsible for approximately 87% of the total intrinsic clearance of this compound in human liver microsomes drugbank.com.

Identification and Characterization of Enantiomeric Metabolites

The metabolism of this compound results in several key metabolites, each formed through distinct enzymatic pathways.

Hydroxyomeprazole (B127751) Formation Pathways

The primary metabolic pathway for this compound involves hydroxylation, leading to the formation of hydroxyomeprazole researchgate.netacs.orgnih.govdrugbank.com. This reaction is primarily catalyzed by CYP2C19 researchgate.netacs.orgnih.govdrugbank.com. Studies have shown that this compound is predominantly converted to 5-hydroxy-R-omeprazole by CYP2C19 acs.orgacs.orgnih.gov. CYP3A4 also contributes to the hydroxylation of this compound, albeit to a lesser extent than CYP2C19 researchgate.netdrugbank.com. The formation of hydroxyomeprazole from this compound is generally more favored than from S-omeprazole by CYP2C19 drugbank.com.

Omeprazole (B731) Sulfone Formation Pathways

Omeprazole sulfone is another significant metabolite, formed primarily through the sulfoxidation of the parent compound researchgate.netpharmgkb.orgjnmjournal.orgdrugbank.com. This metabolic route is predominantly mediated by CYP3A4 researchgate.netacs.orgdrugbank.comacs.orgpharmgkb.orgresearchgate.net. While CYP3A4 metabolizes both enantiomers, it shows a marked preference for the sulfoxidation of S-omeprazole, leading to omeprazole sulfone drugbank.comresearchgate.net. The formation of omeprazole sulfone from this compound by CYP3A4 is a minor pathway compared to its metabolism of S-omeprazole researchgate.netdrugbank.com. Omeprazole sulfone is an achiral metabolite ucsc.edu.

5-O-Desmethylomeprazole Formation

5-O-Desmethylomeprazole is a metabolite that arises from the O-demethylation of the methoxy (B1213986) group on the benzimidazole (B57391) ring pharmgkb.orgnih.govacs.org. CYP2C19 is involved in the formation of 5-O-desmethylomeprazole from S-omeprazole pharmgkb.orgnih.govacs.orgdrugbank.com. While this compound can also undergo O-demethylation, this pathway is less prominent compared to its hydroxylation acs.org. For S-omeprazole, CYP2C19 is more important for 5-O-desmethyl formation than for 5-hydroxylation drugbank.com.

Metabolite Formation Summary

| Metabolite | Primary Enzyme(s) | Predominant Enantiomer | Pathway | Citation(s) |

| 5-Hydroxyomeprazole | CYP2C19 | This compound | Hydroxylation | researchgate.netacs.orgnih.govdrugbank.com |

| Omeprazole Sulfone | CYP3A4 | S-Omeprazole | Sulfoxidation | researchgate.netacs.orgdrugbank.comacs.orgpharmgkb.orgresearchgate.net |

| 5-O-Desmethylomeprazole | CYP2C19 | S-Omeprazole | O-Demethylation | pharmgkb.orgnih.govacs.orgdrugbank.com |

Compound List:

this compound

S-Omeprazole

Omeprazole

5-Hydroxyomeprazole

Omeprazole Sulfone

5-O-Desmethylomeprazole

5-Hydroxyomeprazole Sulfone

3-Hydroxyomeprazole

Mechanistic Studies of Enzyme-Catalyzed Biotransformations

The metabolism of omeprazole is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2C19 and CYP3A4 being the principal isoforms involved. These enzymes exhibit distinct preferences for the enantiomers, leading to stereoselective metabolic outcomes.

Activation Free Energy Barriers for Hydroxylation and Sulfoxidation

Understanding the activation free energy barriers for specific metabolic reactions is crucial for elucidating the determinants of enantioselectivity. Computational studies, particularly those employing Density Functional Theory (DFT), have provided quantitative insights into these barriers for key metabolic transformations of omeprazole enantiomers.

Hydroxylation: CYP2C19 is known to preferentially catalyze the hydroxylation of this compound at the 5-methyl position, yielding 5-hydroxy-R-omeprazole. The activation free energy barrier for this hydrogen abstraction step in this compound metabolism by CYP2C19 has been calculated to be approximately 15.7 kcal/mol researchgate.netacs.orgnih.gov. In contrast, the hydroxylation of S-Omeprazole by CYP2C19, which leads to 5-O-desmethylomeprazole after further steps, exhibits a slightly higher activation free energy barrier of approximately 17.5 kcal/mol researchgate.netacs.orgnih.gov.

Sulfoxidation: CYP3A4 predominantly metabolizes S-Omeprazole through sulfoxidation, converting it to omeprazole sulfone. The activation free energy barrier for this sulfoxidation pathway mediated by CYP3A4 has been reported to be around 9.9 kcal/mol researchgate.netacs.orgnih.gov.

These differences in activation energy barriers directly influence the rates of metabolism for each enantiomer, contributing to their distinct pharmacokinetic profiles.

Table 1: Activation Free Energy Barriers for Omeprazole Metabolism by Human CYP Enzymes

| Metabolic Pathway / Enzyme | Substrate | Activation Free Energy Barrier (kcal/mol) | Reference(s) |

| Hydroxylation / CYP2C19 | This compound | 15.7 | researchgate.netacs.orgnih.gov |

| Hydroxylation / CYP2C19 | S-Omeprazole | 17.5 | researchgate.netacs.orgnih.gov |

| Sulfoxidation / CYP3A4 | S-Omeprazole | 9.9 | researchgate.netacs.orgnih.gov |

Spin State Pathways in Metabolic Processes

The catalytic mechanism of cytochrome P450 enzymes involves the activation of molecular oxygen and the subsequent oxidation of substrates. This process often involves transient intermediates with different spin states, typically high-spin (quartet) and low-spin (doublet) states, which can influence reactivity and selectivity. Computational studies indicate that this compound favors a high-spin pathway for its metabolic transformation, while S-Omeprazole tends to prefer a low-spin pathway. This preference is linked to the C-H bond activation mechanism, which proceeds through a two-state rebound process involving these spin states of the enzyme's active species acs.orgnih.govresearchgate.net. The specific spin state adopted by the enzyme-substrate complex can modulate the energy landscape of the reaction, thereby influencing the observed stereoselectivity.

Computational Modeling of Metabolic Selectivity

Computational chemistry plays a pivotal role in dissecting the complex mechanisms underlying the stereoselective metabolism of drugs like omeprazole.

Density Functional Theory (DFT) Applications to Stereoselective Metabolism

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. In the context of omeprazole metabolism, DFT calculations have been instrumental in:

Studying the metabolic selectivity of omeprazole by P450 enzymes researchgate.netacs.orgacs.org.

Elucidating the C-H bond activation mechanism, including the role of spin states acs.orgnih.gov.

Calculating activation free energy barriers for hydroxylation and sulfoxidation reactions, providing quantitative measures of reaction propensity researchgate.netacs.orgnih.gov.

Predicting the thermodynamic favorability of metabolic pathways researchgate.netacs.org.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

To achieve a more comprehensive understanding of enzyme-catalyzed reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. These methods combine the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding protein environment. QM/MM calculations are essential for:

Determining the intrinsic energy barriers associated with the stereo- and regioselective metabolism of omeprazole enantiomers acs.orgacs.orgfigshare.com.

Integrating both substrate binding and catalytic contributions to metabolic selectivity by evaluating activation energy barriers and binding free energies acs.orgacs.orgfigshare.com.

Modeling the complex interplay between quantum-level reactions and the protein environment, which significantly modulates substrate positions, orientations, and intermolecular interactions acs.orgacs.orgfigshare.comnih.gov.

Developing computational protocols that incorporate binding free energy calculations (e.g., thermodynamic integration) with QM/MM calculations to accurately model metabolic selectivity, often within a Curtin-Hammett framework acs.orgacs.orgfigshare.com. These studies highlight the critical role of the active-site environment in modulating substrate hydroxylation reactivity acs.orgfigshare.com.

Enantiomer-Enantiomer Interactions in Metabolic Enzymes

Compound List:

this compound

S-Omeprazole (Esomeprazole)

5-hydroxyomeprazole

Omeprazole sulfone

5′-O-desmethylomeprazole

CYP2C19

CYP3A4

Advanced Analytical Techniques for Chiral Analysis of Omeprazole Enantiomers

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantioselective analysis of omeprazole (B731). scielo.br This method's success hinges on the development of specific enantioselective separation methods, optimization of chiral stationary phases, and fine-tuning of the mobile phase composition.

Development of Enantioselective Separation Methods

The development of enantioselective HPLC methods for omeprazole has largely centered on the use of chiral stationary phases (CSPs). Several methods have been reported, primarily utilizing polysaccharide or protein-based columns to achieve separation. scielo.br A stability-indicating chiral HPLC method has been developed for the enantioselective analysis of omeprazole in enteric-coated formulations, highlighting the importance of methanol (B129727) in the mobile phase for achieving sharp peaks. nih.gov

Optimization of Chiral Stationary Phases (e.g., Polysaccharide-Based, Protein-Based, Specific Column Types)

The choice of the chiral stationary phase is paramount for effective enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven particularly effective. Columns like CHIRALPAK AD, CHIRALCEL OD-H, CHIRALCEL OB-H, and CHIRALPAK AS have been evaluated under normal phase conditions. scielo.brresearchgate.net For instance, a CHIRALPAK AD column was successfully used for the chiral separation of omeprazole. researchgate.netscielo.brscielo.brscienceopen.com The Chiralcel OD-H column, which is cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, has also been identified as a suitable choice for achieving good resolution of omeprazole enantiomers. nih.govbanglajol.info

Protein-based columns, such as the CHIRAL-AGP column, have also been employed. mdpi.com This column, with α1-acid glycoprotein (B1211001) as the stationary phase, allows for enantioselectivity by adjusting the mobile phase pH to alter the net negative charge of the protein. scholarsresearchlibrary.com Additionally, amylose-based phases like Chiralpak AD and AS have been identified as suitable CSPs for preparative scale separation. nih.gov A study screening various polysaccharide-based columns found that Lux Cellulose 2 was optimal for resolving omeprazole enantiomers. windows.net

Table 1: Comparison of Chiral Stationary Phases for Omeprazole Enantioseparation

| Chiral Stationary Phase | Column Type | Typical Mobile Phase Conditions | Reference |

|---|---|---|---|

| CHIRALPAK AD | Polysaccharide-based | Hexane (B92381):Ethanol (B145695) (40:60, v/v) | scielo.brresearchgate.netscielo.brscielo.brscienceopen.com |

| CHIRALCEL OD-H | Polysaccharide-based | n-hexane/2-propanol/acetic acid/triethylamine (B128534) (100:20:0.2:0.1, v/v) | banglajol.info |

| CHIRALCEL OD-H | Polysaccharide-based | 85% n-hexane, 8% methanol, 7% isopropylalcohol/ethanol (85:15, v/v) | nih.gov |

| CHIRAL-AGP | Protein-based | Acetonitrile:Phosphate (B84403) buffer (pH 6.0) (13:87, v/v) | mdpi.comscholarsresearchlibrary.com |

| Lux Cellulose 2 | Polysaccharide-based | Acetonitrile or methanol with 0.1% DEA and 20 mM ammonium (B1175870) bicarbonate with 0.1% DEA | windows.net |

Mobile Phase Composition Optimization for Resolution and Sensitivity

The composition of the mobile phase plays a crucial role in optimizing the resolution and sensitivity of the chiral separation. For normal phase chromatography, mixtures of hexane and an alcohol like ethanol or 2-propanol are commonly used. scielo.br For example, a mobile phase of hexane:ethanol (40:60, v/v) has been used with a CHIRALPAK AD column. scielo.brresearchgate.netscielo.brscielo.br Another optimized mobile phase for a Chiralcel OD-H column consisted of n-hexane, 2-propanol, acetic acid, and triethylamine in a ratio of 100:20:0.2:0.1 (v/v). banglajol.info The addition of small amounts of additives like acetic acid and triethylamine can improve peak shape and resolution. banglajol.info

In reversed-phase conditions, mobile phases typically consist of an aqueous buffer and an organic modifier like acetonitrile. mdpi.comscholarsresearchlibrary.com The pH of the buffer is a critical parameter, especially for protein-based columns, as it affects the charge of the stationary phase and its interaction with the enantiomers. scholarsresearchlibrary.com The use of methanol as a polar organic modifier in normal phase chromatography has been shown to significantly improve the peak shape of omeprazole enantiomers. nih.gov

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for the enantioselective analysis of chiral drugs. scielo.br Its advantages include high efficiency, simplicity, low consumption of samples and reagents, and rapid method development. scielo.br

Application of Chiral Selectors (e.g., Cyclodextrins, Bovine Serum Albumin, Avidin)

The enantioseparation in CE is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for omeprazole. Sulfated β-cyclodextrin has been successfully used to resolve omeprazole enantiomers. scielo.brresearchgate.netscielo.br Other CD derivatives, such as methyl-β-CD and heptakis-(2,3-di-O-methyl-6-O-sulfo)-β-CD, have also been employed. researchgate.netscielo.br

Proteins can also serve as effective chiral selectors. Bovine serum albumin (BSA) has been used for the chiral resolution of omeprazole. scielo.bramazonaws.com More recently, avidin (B1170675) has been utilized as a chiral selector in a technique called open tubular capillary electrochromatography (OT-CEC), where it is immobilized on the capillary wall. diva-portal.orgdiva-portal.org This method has shown baseline resolution for omeprazole. diva-portal.org

Table 2: Chiral Selectors in Capillary Electrophoresis for Omeprazole Enantioseparation

| Chiral Selector | CE Method | Electrolyte/Buffer Conditions | Reference |

|---|---|---|---|

| Sulfated β-cyclodextrin | Aqueous CE | 3% sulfated β-cyclodextrin in 20 mmol L-1 phosphate buffer, pH 4.0 | scielo.brresearchgate.netscielo.br |

| Methyl-β-CD | Aqueous CE | Acidic phosphate buffer, pH 2.2 | scielo.br |

| Bovine Serum Albumin | Aqueous CE | Not specified | scielo.bramazonaws.com |

| Avidin | OT-CEC | Ammonium acetate (B1210297) buffer, pH 5.8, 5% methanol | diva-portal.org |

| Heptakis-(2,3-di-O-methyl-6-O-sulfo)-β-CD | Non-aqueous CE | Ammonium acetate buffer with formic acid in methanol | researchgate.net |

Non-Aqueous and Aqueous CE Methods

Both aqueous and non-aqueous CE methods have been developed for the enantiomeric separation of omeprazole. Aqueous methods typically utilize phosphate buffers at a specific pH with a chiral selector like a cyclodextrin (B1172386) derivative or a protein. scielo.brresearchgate.netscielo.brresearchgate.net For instance, a method using 3% sulfated β-cyclodextrin in a 20 mmol L-1 phosphate buffer at pH 4.0 has been reported. scielo.brresearchgate.netscielo.br

Non-aqueous CE offers an alternative approach, particularly for compounds with limited solubility in water. A non-aqueous method using heptakis-(2,3-di-O-methyl-6-O-sulfo)-β-CD as the chiral selector in an ammonium acetate buffer with formic acid in methanol has been developed for the separation of omeprazole and its metabolite. researchgate.netacs.org Another non-aqueous CE method employed N-methylformamide. amazonaws.com These methods provide different selectivity and can be advantageous in specific analytical scenarios.

Supercritical Fluid Chromatography (SFC) in Chiral Resolution

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the chiral separation of omeprazole enantiomers, often proving superior to traditional high-performance liquid chromatography (HPLC) in terms of speed and efficiency. shimadzu-webapp.eu SFC utilizes a mobile phase, typically supercritical carbon dioxide, which exhibits properties of both a liquid and a gas, leading to faster analysis times and reduced solvent consumption. nih.govcapes.gov.brapacsci.com

The enantiomeric separation of omeprazole and related benzimidazoles has been successfully achieved using SFC with polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD. nih.govcapes.gov.brnih.gov Studies have shown that alcohol-based modifiers, like ethanol and 2-propanol, provide excellent resolution, often greater than 2, with analysis times typically under 10 minutes. nih.govnih.gov The choice of organic modifier can significantly impact retention and resolution, and in some cases, even reverse the elution order of the enantiomers, as observed with 2-propanol for omeprazole. nih.gov

Temperature also plays a crucial role in SFC separations. For omeprazole, increasing the temperature generally leads to decreased retention, suggesting that the optimal separation temperature is often below the isoelution point. nih.gov However, in some instances, working at the highest permissible temperature can be advantageous. capes.gov.br

SFC can also be scaled up for semi-preparative separations to isolate pure enantiomers. researchgate.net By optimizing parameters such as injection volume and sample concentration, high enantiomeric purities ( >99.9%) and good production rates can be achieved. researchgate.net For instance, using a Chiralpak AD column, researchers have successfully separated omeprazole enantiomers at a semi-preparative scale. researchgate.net

Key Findings in SFC Chiral Resolution of Omeprazole:

| Parameter | Observation | Reference(s) |

| Technique Advantage | SFC is often faster and more efficient than HPLC for chiral separations. | shimadzu-webapp.eu |

| Stationary Phase | Polysaccharide-based CSPs like Chiralpak AD are effective. | nih.govcapes.gov.brnih.gov |

| Mobile Phase Modifier | Alcohols (e.g., ethanol, 2-propanol) provide high resolution. | nih.govnih.gov |

| Elution Order | The choice of modifier (e.g., 2-propanol) can reverse enantiomer elution. | nih.gov |

| Analysis Time | Separations are often achieved in less than 10 minutes. | nih.govnih.gov |

| Temperature Effect | Retention generally decreases with increasing temperature. | nih.gov |

| Preparative Scale | SFC can be used for semi-preparative isolation of pure enantiomers. | researchgate.net |

Hyphenated Techniques for Enhanced Analysis

To improve the sensitivity and selectivity of chiral analysis, chromatographic techniques are often coupled with advanced detection methods. These "hyphenated techniques" are particularly valuable for analyzing complex samples.

HPLC-Diode Array Detection (DAD) and CE-Mass Spectrometry (MS)

High-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) is a robust method for the simultaneous determination of omeprazole enantiomers. nih.gov A stereoselective HPLC-DAD method has been developed for the determination of S-naproxen and esomeprazole (B1671258) in tablets, achieving good resolution between the enantiomers. nih.gov This method was validated for linearity, precision, accuracy, and robustness, demonstrating its suitability for quality control. nih.gov The limits of detection (LOD) and quantification (LOQ) for esomeprazole were found to be 0.10 μg/mL and 0.35 μg/mL, respectively. nih.gov

Capillary electrophoresis (CE) coupled with mass spectrometry (CE-MS) offers another powerful approach for the chiral separation of omeprazole. csic.esdiva-portal.org CE provides high separation efficiency, while MS offers sensitive and selective detection. csic.es A non-continuous flow capillary zone electrophoresis-mass spectrometry (CZE-MS) method has been applied for the separation of omeprazole enantiomers using heptakis-(6-sulfo)-β-cyclodextrin as a chiral selector. csic.es This approach minimizes the contamination of the mass spectrometer with the chiral selector. csic.es The resolution of omeprazole enantiomers has also been achieved using CE with sulfated β-cyclodextrin as a chiral selector and subsequent UV detection. scielo.brscielo.brresearchgate.net

Validation of Chiral Analytical Methods

The validation of analytical methods is a critical step to ensure their accuracy, precision, and reliability for their intended purpose.

Assessment of Enantiomeric Purity and Quantification in Complex Matrices

The validation of chiral analytical methods for omeprazole involves assessing several parameters, including linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). nih.govslideshare.netnih.gov For instance, a validated chiral HPLC method for omeprazole enantiomers demonstrated linearity over a wide concentration range (0.39-800 μg/ml) with a high correlation coefficient (r² > 0.999). nih.govnih.gov The LOD and LOQ for (R)-omeprazole were determined to be 0.39 μg/ml and 0.78 μg/ml, respectively. nih.govnih.gov The recovery of (R)-omeprazole from spiked samples ranged from 93.5% to 104%, indicating good accuracy. nih.govnih.gov

The quantification of omeprazole enantiomers in complex matrices, such as human plasma, presents additional challenges due to the presence of interfering substances. shimadzu-webapp.eunih.gov Microextraction by packed sorbent (MEPS) has been successfully used as a sample preparation technique for the analysis of omeprazole enantiomers in plasma and oral fluid by LC-MS/MS. nih.gov This method demonstrated good accuracy and precision, with interday precision values ranging from 2.2% to 7.5% and accuracy of determinations varying from -9.9% to 8.3%. nih.gov

A column-switching 2D-LC method has also been developed for the quantification of omeprazole enantiomers in environmental water samples. nih.gov This technique allows for the direct injection of water samples with minimal preparation, achieving detection limits as low as 0.0250 μg L⁻¹ with tandem mass spectrometry detection. nih.gov This method was successfully used to detect both (+)-omeprazole and (-)-omeprazole in waste and estuarine water for the first time. nih.gov

Validation Parameters for a Chiral HPLC Method for Omeprazole:

| Parameter | Result | Reference(s) |

| Linearity Range | 0.39-800 μg/ml | nih.govnih.gov |

| Correlation Coefficient (r²) | > 0.999 | nih.govnih.gov |

| LOD for (R)-omeprazole | 0.39 μg/ml | nih.govnih.gov |

| LOQ for (R)-omeprazole | 0.78 μg/ml | nih.govnih.gov |

| Accuracy (Recovery) | 93.5% - 104% | nih.govnih.gov |

| Precision (RSD) | < 2% | nih.gov |

Pre Clinical Pharmacological Investigations of Omeprazole and R Omeprazole

In Vitro Pharmacological Activity Studies

The inhibitory effects of omeprazole (B731) on acid formation have been extensively studied in isolated glandular preparations from rabbit and human gastric mucosa. nih.govnih.gov In these in vitro models, acid production is typically stimulated by agents such as histamine (B1213489), dibutyryl cyclic AMP (db-cAMP), or high concentrations of potassium. nih.govnih.gov Omeprazole has been shown to inhibit both basal and stimulated acid secretion, regardless of the stimulant used. nih.gov

Studies using isolated rabbit gastric glands demonstrated that omeprazole inhibits acid formation stimulated by histamine and db-cAMP in a non-competitive manner. nih.gov Further investigations on glands from human gastric ulcer patients found that omeprazole inhibited acid production stimulated by histamine, db-cAMP, and potassium with a high degree of potency. nih.gov The concentration of omeprazole required to produce 50% inhibition (IC50) was approximately 50 nM, irrespective of the agonist used to stimulate acid secretion. nih.gov This contrasts with H2-receptor antagonists like cimetidine, which only inhibit histamine-induced acid formation. nih.govnih.gov Omeprazole was also found to be a potent inhibitor of the H+,K+-ATPase, the proton pump responsible for the final step in acid secretion. nih.govnih.gov

| Compound | Model System | Stimulant | IC50 Value | Source |

| Omeprazole | Isolated Human Gastric Glands | Histamine, db-cAMP, Potassium | ~50 nM | nih.gov |

| Omeprazole | Isolated Rabbit Gastric Glands | Histamine, db-cAMP | Not specified | nih.gov |

| Omeprazole | Isolated H+,K+-ATPase | - | ~4 µM | nih.gov |

This table summarizes the inhibitory concentration (IC50) of omeprazole on acid production in in vitro models.

Recent research has explored the interaction of omeprazole with proteinoid microspheres, which are synthetic structures that can exhibit neuron-like electrical spiking behavior. nih.govresearchgate.net These studies provide insights into the compound's potential effects on bioelectrical systems. When omeprazole is introduced to a proteinoid system, it significantly alters the electrical spiking characteristics, including modifications in amplitude, frequency, and temporal patterns. researchgate.networktribe.com

The omeprazole-proteinoid complex acts as a sophisticated filter, reducing the amplitude of the electrical signal while preserving some of the underlying temporal patterns. nih.gov This interaction is concentration-dependent; as the concentration of omeprazole increases, the potential spikes become less pronounced but more frequent. acs.org The mechanism is thought to be linked to the movement of protons, where omeprazole, as a proton pump inhibitor, suppresses potential spikes by inhibiting proton transfer. researchgate.netacs.org This interaction leads to decreased spike amplitudes and longer spike durations. acs.org The complex dynamics of the omeprazole-proteinoid system can be modeled using Boolean logic, opening avenues for understanding its potential in bio-inspired computing. researchgate.networktribe.com

Beyond its effects on gastric acid, pre-clinical studies have revealed that omeprazole possesses cellular neuroprotective properties, primarily through the modulation of oxidative stress and inhibition of pro-inflammatory cytokines. mdpi.comnajah.edu

Oxidative Stress Modulation Omeprazole has demonstrated significant antioxidant effects in various cellular and animal models. najah.eduresearchgate.net In a rat model of chronic constriction injury (CCI)-induced neuropathic pain, treatment with omeprazole led to a significant reduction in malondialdehyde (MDA), a key marker of lipid peroxidation. researchgate.net Concurrently, it restored the levels of endogenous antioxidants, including reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase. researchgate.net Similar findings were observed in a study on mice, where long-term omeprazole administration decreased MDA levels and increased nitrite (B80452) levels in the prefrontal cortex and hippocampus. nih.gov These actions suggest that omeprazole can mitigate oxidative damage in neural tissues. researchgate.netnih.gov

| Oxidative Stress Marker | Model | Effect of Omeprazole | Source |

| Malondialdehyde (MDA) | CCI-Induced Neuropathic Pain (Rat Sciatic Nerve) | ▼ Significant Decrease | researchgate.net |

| Reduced Glutathione (GSH) | CCI-Induced Neuropathic Pain (Rat Sciatic Nerve) | ▲ Significant Increase | researchgate.net |

| Superoxide Dismutase (SOD) | CCI-Induced Neuropathic Pain (Rat Sciatic Nerve) | ▲ Significant Increase | researchgate.net |

| Catalase | CCI-Induced Neuropathic Pain (Rat Sciatic Nerve) | ▲ Significant Increase | researchgate.net |

| Malondialdehyde (MDA) | Long-term administration (Mouse Prefrontal Cortex) | ▼ Decrease | nih.gov |

| Nitrite | Long-term administration (Mouse Hippocampus & Prefrontal Cortex) | ▲ Increase | nih.gov |

This table summarizes the effects of omeprazole on key markers of oxidative stress in neurological models.

Pro-inflammatory Cytokine Inhibition Omeprazole has been shown to exert potent anti-inflammatory effects by reducing the production of key pro-inflammatory cytokines. najah.edunih.gov In vitro studies using human microglial and monocytic THP-1 cells demonstrated that omeprazole significantly reduced the secretion of tumor necrosis factor-alpha (TNF-α) in a concentration-dependent manner and showed a trend towards reducing interleukin-6 (IL-6). nih.gov In vivo studies support these findings. In rat models of sepsis, omeprazole treatment decreased the mRNA expression of TNF-α, IL-6, and IL-1β in the liver. nih.gov Furthermore, in a neuropathic pain model, omeprazole treatment significantly condensed the elevated levels of TNF-α, IL-6, and IL-1β in the sciatic nerve. researchgate.net This inhibition of pro-inflammatory mediators is often linked to the suppression of the NF-κB signaling pathway. najah.edunih.gov

Animal Model Pharmacology

The antisecretory properties of omeprazole and its R-isomer have been thoroughly evaluated in various animal models, particularly in rats and dogs. These studies have established the potency and long duration of action of these compounds. nih.gov

In rodent models, omeprazole effectively inhibits both basal and stimulated gastric acid secretion. nih.gov In pylorus-ligated rats, omeprazole produced a significant inhibition of gastric acid output. nih.govnih.gov The intravenous dose required to produce 50% inhibition (ED50) in the rat was calculated to be 1.5 µmol/kg, with a long duration of action where acid secretion returned to control levels after approximately 13 hours. nih.gov

Studies in canine models have shown omeprazole to be a highly potent inhibitor of gastric acid secretion. nih.govveterinaryevidence.org In gastric fistula dogs, omeprazole inhibited histamine- and pentagastrin-stimulated acid secretion with intravenous and intraduodenal ED50 values of 0.35 µmol/kg and 0.26 µmol/kg, respectively. nih.gov This potency was found to be approximately 5 to 10 times greater than that of the H2-receptor antagonist cimetidine. nih.gov A key feature observed in dogs is the prolonged duration of inhibition; a single dose that initially produced total inhibition had a detectable antisecretory effect lasting for 3 to 4 days. nih.gov Comparative studies have consistently shown that proton pump inhibitors like esomeprazole (B1671258) provide superior gastric acid suppression compared to H2-receptor antagonists in dogs. dvm360.comresearchgate.net

| Animal Model | Route of Administration | ED50 Value (vs. Histamine Stimulation) | Duration of Action | Source |

| Rat | Intravenous | 1.5 µmol/kg | ~13 hours | nih.gov |

| Dog (Gastric Fistula) | Intravenous | 0.35 µmol/kg | 3-4 days | nih.gov |

| Dog (Gastric Fistula) | Intraduodenal | 0.26 µmol/kg | 3-4 days | nih.gov |

| Dog (Heidenhain Pouch) | Oral | 1.2 µmol/kg | Not specified | nih.gov |

This table presents the effective dose (ED50) of omeprazole for inhibiting gastric acid secretion in rodent and canine models.

In addition to inhibiting acid secretion, omeprazole and this compound (esomeprazole) exert significant protective effects on the gastric mucosa, which are attributed to several mechanisms beyond acid suppression. nih.govnih.gov

Animal models have demonstrated that omeprazole provides protection against gastric mucosal damage induced by various insults, including chemical irritants like ethanol-HCl, hemorrhagic shock, and stress. nih.govnih.govnih.gov Morphometric and microscopic analyses of gastric tissue from these models confirm that pretreatment with omeprazole or esomeprazole significantly reduces necrotic damage and the extent of mucosal lesions. nih.govnih.govnih.gov

The underlying mechanisms for this mucosal protection are multifaceted. A primary mechanism is the enhancement of the gastric mucus barrier. nih.govnih.gov Studies in rats have shown that omeprazole causes a marked increase in Alcian blue recovery from gastric-bound mucus, indicating a strengthening of this protective layer. nih.govnih.gov This effect was not observed with the H2-receptor antagonist ranitidine, despite its ability to inhibit acid secretion. nih.gov

Furthermore, antioxidant and anti-inflammatory actions contribute to the protective effects. nih.govnih.gov Esomeprazole has been shown to mitigate oxidative damage by reducing malondialdehyde levels and enhancing the activity of antioxidant enzymes like glutathione and superoxide dismutase in the gastric mucosa of rats with stress ulcers. nih.gov This protective effect is also linked to the inactivation of pro-inflammatory signaling pathways, including p38 MAPK and NF-κB. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (Esomeprazole) |

| Omeprazole |

| Cimetidine |

| Ranitidine |

| Histamine |

| Dibutyryl cyclic AMP (db-cAMP) |

| Malondialdehyde (MDA) |

| Glutathione (GSH) |

| Superoxide Dismutase (SOD) |

| Catalase |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

| Interleukin-1β (IL-1β) |

Pharmacokinetic Profiles in Animal Species (e.g., Absorption, Distribution, Elimination)

The pharmacokinetic profiles of omeprazole and its enantiomers have been investigated in several animal species, including the mouse, rat, and dog. These studies reveal rapid absorption and stereoselective metabolism, leading to significant differences in the systemic exposure of this compound compared to its S-enantiomer (esomeprazole).

Omeprazole is a racemic mixture of this compound and S-omeprazole. clinpgx.org Its metabolism is stereoselective, with the R-enantiomer being metabolized more rapidly than the S-enantiomer. clinpgx.orgacs.org This results in the S-isomer having greater metabolic stability, slower conversion to its metabolites, and consequently, extended plasma exposure. acs.org In human liver microsomes, the total intrinsic clearance for this compound is approximately three times higher than that of S-omeprazole. acs.orgnih.gov This faster clearance of this compound is primarily mediated by the cytochrome P450 enzyme CYP2C19, which favors the 5-hydroxylation of this compound. nih.govresearchgate.net In contrast, the S-isomer is cleared more slowly. nih.gov

Absorption: In preclinical models, omeprazole is rapidly absorbed. multiscreensite.comtandfonline.comnih.gov In mice, the maximum plasma concentration is observed as early as 10 minutes after oral administration. multiscreensite.com Similarly, studies in dogs and rats show rapid absorption. tandfonline.com The bioavailability of oral omeprazole can be variable and is significantly influenced by the formulation, as the compound is unstable in acidic conditions. multiscreensite.comtandfonline.com Protecting the drug from stomach acid is crucial for achieving adequate systemic availability. multiscreensite.comnih.gov In dogs, the bioavailability of esomeprazole administered as enteric-coated granules was found to be 71.4%. nih.govresearchgate.net Another study in dogs reported a median oral bioavailability of 63.33% for enteric-coated esomeprazole tablets. nih.govcabidigitallibrary.org

Distribution: Following absorption, omeprazole distributes quickly to extravascular sites. multiscreensite.comnih.gov The volume of distribution in dogs is relatively high, indicating good tissue penetration. multiscreensite.com Plasma protein binding is significant but varies between species. In rats and dogs, omeprazole is approximately 87% and 90% bound to plasma proteins, respectively. multiscreensite.comtandfonline.comnih.gov The penetration into red blood cells is low. multiscreensite.comnih.gov

Elimination: The elimination of omeprazole occurs almost entirely through metabolism, with negligible amounts of the unchanged drug found in urine across studied species. multiscreensite.comtandfonline.comnih.gov The elimination half-life shows considerable variation among animal models. In mice, the half-life is very short, estimated to be between 5 and 15 minutes. multiscreensite.comnih.gov In dogs, the elimination half-life for both omeprazole and esomeprazole is approximately one hour. multiscreensite.comnih.govnih.govresearchgate.net For instance, studies in healthy dogs reported a median plasma terminal half-life for esomeprazole of about 45 minutes after intravenous administration and 64 minutes after oral administration. nih.govcabidigitallibrary.org The total body clearance of omeprazole is high in dogs, indicating rapid elimination from the blood. multiscreensite.comnih.gov In rats and dogs, around 20-30% of metabolites are excreted in the urine, with the remainder eliminated in the feces, suggesting a significant role for biliary excretion. multiscreensite.comtandfonline.com

| Animal Species | Compound | Parameter | Value | Route | Citation |

|---|---|---|---|---|---|

| Dog | Esomeprazole | Bioavailability | 63.33% (median) | Oral (enteric-coated) | nih.govcabidigitallibrary.org |

| Dog | Esomeprazole | Bioavailability | 71.4% | Oral (enteric-coated) | nih.govresearchgate.net |

| Dog | Esomeprazole | Half-life (t1/2) | ~1 hour | IV, Oral, SC | nih.govresearchgate.net |

| Dog | Esomeprazole | Half-life (t1/2) | 45.56 min (median) | IV | nih.govcabidigitallibrary.org |

| Dog | Esomeprazole | Half-life (t1/2) | 63.97 min (median) | Oral (enteric-coated) | nih.govcabidigitallibrary.org |

| Dog | Omeprazole | Half-life (t1/2) | ~1 hour | IV/Oral | multiscreensite.comnih.gov |

| Dog | Omeprazole | Protein Binding | ~90% | - | multiscreensite.comtandfonline.comnih.gov |

| Mouse | Omeprazole | Half-life (t1/2) | 5-15 min | Oral | multiscreensite.comnih.gov |

| Rat | Omeprazole | Protein Binding | ~87% | - | multiscreensite.comnih.gov |

Concentration in Specific Tissues (e.g., Gastric Mucosal Cells)

A key feature of omeprazole's pharmacology is its targeted accumulation in the secretory canaliculus of gastric parietal cells. This selective concentration is fundamental to its mechanism of action, which involves the irreversible inhibition of the H+/K+ ATPase (proton pump). researchgate.net

Preclinical studies in animal models have confirmed the accumulation of omeprazole in the gastric mucosa. Autoradiography studies in mice demonstrated that following administration, omeprazole and its metabolites are concentrated in the mucosal cells of the stomach. multiscreensite.com Similarly, tissue distribution studies in rats showed that after both intravenous and oral administration, the highest concentrations of the compound were observed in the gastric mucosa. tandfonline.com This targeted distribution ensures that the active form of the drug reaches its site of action within the parietal cells. researchgate.net

The acidic environment of the parietal cell canaliculus is crucial for the activation of omeprazole. The compound, a weak base, crosses the parietal cell membrane and becomes trapped in the acidic secretory canaliculus. Here, it undergoes a chemical conversion to its active form, a sulphenamide, which then covalently binds to the proton pump. researchgate.net This mechanism inherently requires the drug to concentrate at this specific subcellular location. Studies in rats have shown that omeprazole administration can affect the gastric mucosa by inducing an increase in mucosal cell proliferation and delaying cellular differentiation. nih.gov Further research in rats indicates that omeprazole's presence in the gastric mucosa contributes to protective effects against chemically induced mucosal lesions, possibly through anti-inflammatory and antioxidant actions within the tissue. nih.gov

| Animal Species | Finding | Methodology | Citation |

|---|---|---|---|

| Mouse | Omeprazole was concentrated in the mucosal cells of the stomach. | Autoradiography | multiscreensite.com |

| Rat | Highest concentrations observed in the gastric mucosa after oral or IV administration. | Tissue Distribution Studies | tandfonline.com |

| Rat | Omeprazole affects cell proliferation and differentiation in developing stomach mucosa. | Histological Analysis | nih.gov |

| Rat | Omeprazole protects against acute gastric mucosal lesions. | Biochemical Assays (Myeloperoxidase, etc.) | nih.gov |

Computational and Theoretical Chemistry Approaches in Omeprazole Research

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of r-Omeprazole. These ab initio and semi-empirical methods allow for the precise determination of molecular geometry, electronic structure, and reactivity, which are fundamental to understanding its mechanism of action.

The three-dimensional structure of a drug molecule is critical to its interaction with biological targets. Quantum chemical methods are used to determine the most stable geometric arrangement of atoms in this compound, known as its equilibrium geometry. Studies have employed methods like the Hartree-Fock level using the 6-31G** basis set to identify minimum energy conformations. unicamp.br For omeprazole (B731), multiple low-energy structures, including optical isomers, have been identified through these calculations. unicamp.br

Conformational analysis of omeprazole has been conducted using semi-empirical, ab initio, and DFT methods to explore its conformational spaces. researchgate.net This research systematically investigates key torsion angles to understand the energetic differences between various forms, such as extended and folded conformations. researchgate.net Computational modeling has also been used to predict the stability of inclusion complexes, finding that the this compound complex is more stable than the S-omeprazole complex. researchgate.netresearchgate.net

| Parameter | Method/Basis Set | Finding | Reference |

| Geometry Optimization | DFT / B3LYP/3-21g | Optimized structures for omeprazole and esomeprazole (B1671258) determined. | biomedgrid.com |

| Conformational Analysis | Ab initio / 6-31G** | Multiple minimum energy conformations identified for omeprazole. | unicamp.br |

| Inclusion Complex Stability | PM3 Semi-empirical | This compound inclusion complex has higher stability than the S-omeprazole complex. | researchgate.net |

The electronic structure of this compound dictates its polarity, solubility, and how it interacts with other molecules. The dipole moment, a measure of molecular polarity, is a key parameter calculated to understand these properties. A higher dipole moment can suggest better binding affinity and interactions with a target protein. biomedgrid.com

Molecular electrostatic potential (MEP) maps are also generated to characterize the electronic distribution and predict sites for electrophilic and nucleophilic attack. biomedgrid.com For omeprazole, the maximum negative potentiality has been calculated to be -0.2334 atomic units (a.u.), indicating regions that are favorable for electrophilic attack. biomedgrid.com These computational analyses provide a detailed picture of the charge distribution across the this compound molecule, which is crucial for its biological recognition processes. biomedgrid.comresearchgate.net

The chemical reactivity of a drug is fundamental to its pharmacological effect. Quantum chemical calculations, particularly Frontier Molecular Orbital (FMO) theory, are used to study the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors. nih.gov

The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. wuxiapptec.com A smaller gap suggests lower kinetic stability and higher chemical reactivity. biomedgrid.com Studies have shown that omeprazole has a relatively low HOMO-LUMO gap, suggesting higher reactivity, which is consistent with its function as a prodrug that requires chemical transformation to become active. biomedgrid.com

| Reactivity Descriptor | Method/Basis Set | Calculated Value (Omeprazole) | Implication | Reference |

| HOMO-LUMO Gap | DFT / B3LYP/3-21g | 4.811 eV | Higher chemical reactivity | biomedgrid.com |

| Maximum Negative Potential (MEP) | DFT / 3-21G | -0.2334 a.u. | Favorable site for electrophilic attack | biomedgrid.com |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that has proven particularly effective in studying the complex chemical processes involving this compound. acs.org It provides a balance between accuracy and computational cost, making it ideal for investigating reaction mechanisms and electronic properties of large molecules. acs.orgacs.org

DFT calculations have been instrumental in mapping out the reaction pathways of omeprazole's activation in acidic environments and its metabolic transformations. nih.govacs.org As a prodrug, omeprazole undergoes a series of chemical rearrangements to form the active inhibitor of the gastric proton pump. nih.gov DFT studies have elucidated the mechanistic pathway of this acid activation. nih.govacs.org

Furthermore, DFT has been used to investigate the stereoselective metabolism of this compound by cytochrome P450 enzymes, such as CYP2C19. acs.orgresearchgate.net These calculations can determine the activation free energy barriers for different metabolic reactions, such as hydroxylation. For the hydroxylation of this compound, the calculated activation free energy barrier for hydrogen abstraction is 15.7 kcal/mol. acs.orgresearchgate.net This is lower than the barrier for S-omeprazole (17.5 kcal/mol), providing insight into why CYP2C19 preferentially metabolizes the R-enantiomer. acs.orgresearchgate.net The transition states of these reactions are identified and characterized, revealing the rate-determining steps in both the drug's activation and its metabolism. nih.govacs.org

| Reaction Pathway | Enzyme | Method | Activation Free Energy Barrier | Reference |

| Hydroxylation (H-abstraction) | CYP2C19 | DFT | 15.7 kcal/mol | acs.orgresearchgate.net |

To gain a deeper understanding of the electronic changes during metabolic reactions, spin density analysis and molecular orbital (MO) analysis are performed. acs.org These analyses are particularly relevant for reactions involving enzymes like cytochrome P450, which have metal centers and can exist in different spin states. acs.org

For the metabolism of this compound, spin density and MO analyses have indicated that it favors a high-spin pathway for the hydroxylation process catalyzed by CYP2C19. acs.orgresearchgate.net This is in contrast to S-omeprazole, which prefers a low-spin pathway. acs.orgresearchgate.net This difference in spin state preference contributes to the stereoselective metabolism observed for the omeprazole enantiomers. acs.org Analysis of the frontier molecular orbitals (HOMO and LUMO) further helps to predict the sites of interaction between the drug molecule and the enzyme's active site. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic interactions between a ligand, such as this compound, and its target protein. These techniques allow researchers to visualize and analyze the binding process, conformational changes, and the energetic factors that govern the stability of the drug-receptor complex.

Ligand-Target Interaction Studies at the Molecular Level

The therapeutic effect of this compound is achieved through the inhibition of the gastric H+/K+-ATPase, also known as the proton pump. Molecular docking and molecular dynamics (MD) simulations have been employed to investigate the binding of omeprazole and its derivatives to this enzyme.

Upon activation in the acidic environment of the stomach's parietal cells, omeprazole is converted to a reactive sulfenamide (B3320178) intermediate. This activated form then establishes a covalent disulfide bond with specific cysteine residues on the H+/K+-ATPase. plos.org In vivo studies have identified that omeprazole primarily binds to cysteine residues located between the transmembrane segments of the enzyme. Specifically, one binding site is situated between segments 5 and 6, and another between segments 7 and 8. nih.gov

Computational studies on omeprazole derivatives have sought to refine our understanding of these interactions and improve binding affinity. For instance, a study involving the design and computational analysis of 22 novel omeprazole analogues demonstrated that strategic modifications to the benzimidazole (B57391) and pyridine (B92270) rings could enhance binding to the potassium-transporting ATPase alpha chain 1 (PTAAC1), a key component of the proton pump. nih.gov Molecular docking of these analogues revealed that several derivatives exhibited higher binding affinities than the parent omeprazole molecule. nih.gov

Subsequent 100 ns molecular dynamics simulations of selected analogue-protein complexes confirmed their stability. nih.gov Analysis of the simulation trajectories, including root mean square deviation (RMSD), root mean square fluctuation (RMSF), and hydrogen bond analysis, suggested superior drug potential for some of the modified compounds compared to omeprazole. nih.gov

While much of the computational work has focused on omeprazole as a racemic mixture or on its derivatives, studies on the metabolism of omeprazole enantiomers by cytochrome P450 enzymes, such as CYP2C19, have provided insights into the stereospecific aspects of its interactions. These studies have utilized a combination of binding free energy calculations and quantum mechanics/molecular mechanics (QM/MM) to investigate the stereo- and regioselective metabolism of the R- and S-enantiomers. acs.org Such research has highlighted the importance of water-mediated hydrogen bond networks in determining substrate binding affinity. acs.org

Table 1: Molecular Docking and Simulation Data for Selected Omeprazole Analogues

| Compound | Binding Energy (kcal/mol) | Post-Simulation MM/GBSA (kcal/mol) |

|---|---|---|

| Omeprazole | -7.1 | Not Reported |

| OMP3 | -7.3 | -36.91 |

| OMP19 | -8.3 | -26.45 |

| OMP21 | -8.1 | -12.61 |

Data sourced from a computational study on novel omeprazole analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are valuable for predicting the activity of novel compounds and for understanding the structural features that are crucial for a desired biological effect.

Development of Predictive Models Using Theoretical Descriptors

In the realm of omeprazole research, QSAR studies have been conducted to understand the structural requirements for its inhibitory activity. While specific QSAR studies focusing solely on this compound are not abundant in the literature, research on omeprazole analogues provides valuable insights.